molecular formula C18H20N2O4S2 B2871314 2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886917-75-5

2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2871314
CAS No.: 886917-75-5
M. Wt: 392.49
InChI Key: UJEIHOMKZXTNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based compounds have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, a series of benzo[b]thiophene-2-carboxamide derivatives were designed and synthesized . Another method involves the cyclization of (ortho-alkynyl)phenyl sulfides .


Molecular Structure Analysis

The molecular structure of similar compounds involves a thiophene ring system . The proposed binding mode of some derivatives and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π- cation interaction formed between the agonist and the CDN-binding domain of STING protein .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives often involve cyclization and functionalization . For example, a rhodium-catalyzed intramolecular heterocyclization of (ortho-Alkynyl)phenyl Sulfides in the Presence of Isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, some compounds have higher LUMO energy levels than PC61BM, indicating that they can be used in photovoltaic applications .

Scientific Research Applications

Heterocyclic Synthesis Applications

A study explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, investigating their reactivity with nitrogen nucleophiles to yield a variety of heterocyclic derivatives, such as pyrazole, isoxazole, and pyrimidine derivatives. This research underscores the utility of such compounds in generating diverse heterocyclic structures with potential applications in drug development and organic chemistry (Mohareb et al., 2004).

Anti-inflammatory and Anti-adhesive Applications

Another study demonstrated that derivatives of benzo[b]thiophene, including similar compounds, inhibited E-selectin, ICAM-1, and VCAM-1-mediated cell adhesion, suggesting potential anti-inflammatory applications by preventing neutrophil adherence to activated endothelial cells (Boschelli et al., 1995).

Pharmacological Activities

Research on novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These findings highlight the potential of such compounds in developing new pharmacological agents (Amr et al., 2010).

Ocular Hypotensive Activity

Derivatives of benzo[b]thiophene-2-sulfonamide, prepared to investigate their potential as topically active inhibitors of ocular carbonic anhydrase for treating glaucoma, included compounds with potent ocular hypotensive effects, indicating their usefulness in glaucoma treatment (Graham et al., 1989).

Mechanism of Action

While the mechanism of action for the specific compound you asked about is not available, similar compounds such as benzo[b]thiophene-2-carboxamide derivatives have shown STING-agonistic activity . STING is an important immune-associated protein that, when activated by its agonists, triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses to achieve valid antitumor efficacy .

Future Directions

The future directions in the field of thiophene derivatives involve the development of more general and efficient procedures to construct the benzo[b]thiophene ring system . There is also a focus on identifying new leads utilizing structure-based drug design .

Properties

IUPAC Name

2-[(3-ethylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-2-26(23,24)12-7-5-6-11(10-12)17(22)20-18-15(16(19)21)13-8-3-4-9-14(13)25-18/h5-7,10H,2-4,8-9H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEIHOMKZXTNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.